molecular formula C16H17N5 B11781031 6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11781031
M. Wt: 279.34 g/mol
InChI Key: JJGDOGCQZIOKBX-UHFFFAOYSA-N
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Description

6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazolo-pyridazine core fused with a phenyl group and a piperidinyl substituent, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(piperidin-3-yl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with phenylhydrazine . The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors. This ensures higher yields, better purity, and cost-effectiveness. The reaction conditions are carefully monitored, and the use of high-throughput screening methods can help in identifying the most efficient catalysts and solvents for the process .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad spectrum of biological activities.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

6-phenyl-3-piperidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N5/c1-2-5-12(6-3-1)14-8-9-15-18-19-16(21(15)20-14)13-7-4-10-17-11-13/h1-3,5-6,8-9,13,17H,4,7,10-11H2

InChI Key

JJGDOGCQZIOKBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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